6-cyclopropyl-N-[1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as the cyclopropyl and fluorobenzyl derivatives, followed by their coupling with the pyrazolyl and isoxazolo[5,4-b]pyridine moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions can vary depending on the biological system and the specific target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolyl and isoxazolo[5,4-b]pyridine derivatives, such as:
- 6-CYCLOPROPYL-N~4~-[1-(2-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
- 6-CYCLOPROPYL-N~4~-[1-(2-METHYLBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE .
Uniqueness
The uniqueness of 6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structural features, such as the fluorobenzyl group, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C28H24FN5O3 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-[1-[(2-fluorophenyl)methyl]-5-methylpyrazol-3-yl]-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C28H24FN5O3/c1-16-13-24(32-34(16)15-19-5-3-4-6-22(19)29)31-27(35)21-14-23(17-7-8-17)30-28-25(21)26(33-37-28)18-9-11-20(36-2)12-10-18/h3-6,9-14,17H,7-8,15H2,1-2H3,(H,31,32,35) |
InChI Key |
JLUYOGHPWREDKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2F)NC(=O)C3=CC(=NC4=C3C(=NO4)C5=CC=C(C=C5)OC)C6CC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.